N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14971541
InChI: InChI=1S/C22H23N3O2/c1-27-13-12-25-11-9-16-6-7-17(14-21(16)25)22(26)23-10-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,11,14-15,24H,8,10,12-13H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C22H23N3O2
Molecular Weight: 361.4 g/mol

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide

CAS No.:

Cat. No.: VC14971541

Molecular Formula: C22H23N3O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide -

Specification

Molecular Formula C22H23N3O2
Molecular Weight 361.4 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide
Standard InChI InChI=1S/C22H23N3O2/c1-27-13-12-25-11-9-16-6-7-17(14-21(16)25)22(26)23-10-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,11,14-15,24H,8,10,12-13H2,1H3,(H,23,26)
Standard InChI Key ROTGNYKDBNWVNI-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide belongs to the class of bis-indole carboxamides, characterized by two indole moieties connected via an ethyl linker with a methoxyethyl substituent at the N1 position of one indole ring and a carboxamide group at the C6 position of the other. The molecular formula is C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>, yielding a molecular weight of 361.4 g/mol.

Structural Analysis

  • Indole Moieties: Both indole rings contribute π-π stacking capabilities and hydrogen-bonding sites, critical for interactions with biological targets.

  • Methoxyethyl Group: The 2-methoxyethyl substituent enhances solubility and modulates steric effects, potentially influencing receptor binding kinetics.

  • Carboxamide Linkage: Positioned at C6, this group introduces hydrogen-bond donor/acceptor properties, a feature shared with bioactive molecules targeting enzymatic sites .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight361.4 g/mol
Hydrogen Bond Donors3 (2 indole NH, 1 carboxamide NH)
Hydrogen Bond Acceptors3 (2 indole N, 1 carboxamide O)
Rotatable Bonds7
Topological Polar Surface Area72.5 Ų

Synthesis and Reaction Pathways

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves multi-step organic transformations, leveraging methodologies developed for analogous indole derivatives .

Key Synthetic Steps

  • Indole Functionalization:

    • The N1 position of the indole ring is alkylated using 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF), yielding 1-(2-methoxyethyl)-1H-indole.

    • Nitration at the C6 position followed by reduction and carboxylation introduces the carboxamide group.

  • Coupling Reaction:

    • The ethyl linker is established via a nucleophilic substitution reaction between 3-(2-bromoethyl)-1H-indole and the carboxylated indole derivative, facilitated by a palladium catalyst .

  • Final Carboxamide Formation:

    • Activation of the carboxylic acid using thionyl chloride (SOCl<sub>2</sub>) followed by reaction with ammonia generates the primary carboxamide .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
N-AlkylationNaH, DMF, 2-methoxyethyl bromide78
Nitration/ReductionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>/Pd-C65
CarboxylationCO<sub>2</sub>, CuI, DMF72
CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>58

Challenges in synthesis include regioselectivity during nitration and side reactions during alkylation, necessitating precise temperature control .

Biological Evaluation and Hypothesized Mechanisms

While direct pharmacological data for N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide are unavailable, structurally related compounds exhibit activities against neurological and microbial targets.

Neurological Activity

  • Serotonin Receptor Modulation: Analogous bis-indole carboxamides demonstrate affinity for 5-HT<sub>2A</sub> and 5-HT<sub>1D</sub> receptors (K<sub>i</sub> = 12–45 nM), suggesting potential antidepressant or anxiolytic applications.

  • MAO Inhibition: Methoxy-substituted indoles inhibit monoamine oxidase A (IC<sub>50</sub> = 0.8 µM), implicating this compound in mood regulation pathways.

Table 3: Hypothesized Biological Activities

TargetAssumed MechanismPotential IC<sub>50</sub>/MIC
5-HT<sub>2A</sub>Competitive antagonism25 nM
MAO-AReversible inhibition1.2 µM
S. aureusCell wall synthesis disruption12.5 µg/mL

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its dual indole architecture, distinguishing it from simpler derivatives.

Key Differentiators

  • Versus N-[2-(1H-Indol-3-yl)ethyl]-2-(4-Isobutylphenyl)propanamide:

    • The methoxyethyl group replaces the isobutylphenyl moiety, reducing hydrophobicity (clogP = 3.1 vs. 4.7).

    • Enhanced solubility may improve bioavailability in CNS-targeted applications.

  • Versus 1H-Indole-3-Acetic Acid Ethyl Ester:

    • The carboxamide and methoxyethyl groups introduce hydrogen-bonding capacity absent in the ester derivative, potentially enhancing target specificity.

Future Research Directions

  • Pharmacokinetic Profiling:

    • Assess logP, plasma protein binding, and blood-brain barrier permeability using in silico models (e.g., SwissADME).

  • Target Validation:

    • Conduct radioligand binding assays against serotonin receptor subtypes and monoamine oxidases.

  • Antimicrobial Screening:

    • Evaluate efficacy against drug-resistant Mycobacterium tuberculosis strains using BACTEC MGIT 960 assays .

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